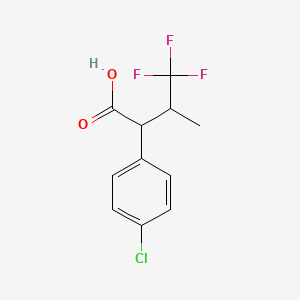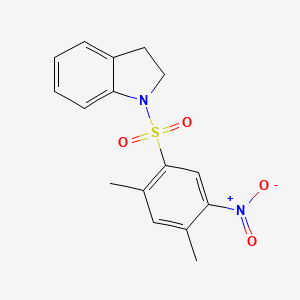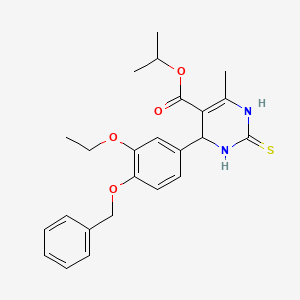
Isopropyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “Isopropyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there is no direct information on the synthesis of this specific compound, related compounds have been synthesized using various methods. For instance, pinacol boronic esters, which are similar in structure, have been synthesized using a radical approach . Another method involves the use of thionyl chloride for the conversion of carboxylic acids into acid chlorides .Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : A study discusses the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing their anti-inflammatory and analgesic properties. These compounds are synthesized through reactions involving thioxopyrimidine derivatives, indicating the versatility of thioxopyrimidine-based compounds in creating biologically active molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidant Activity : Another research focuses on the synthesis of 4-hydroxyphenyl substituted thiopyrimidine derivatives, highlighting their potent antioxidant activities. The study employs density functional theory (DFT) calculations to analyze the compounds' electronic structures, further validated by their significant antioxidant effects in vitro (Akbas, Ekin, Ergan, & Karakuş, 2018).
Antihypertensive Activity : A significant contribution to antihypertensive research comes from the synthesis of dihydropyrimidine derivatives, showcasing a structure-activity relationship that offers new insights into developing antihypertensive agents (Rana, Kaur, & Kumar, 2004).
Antiviral and Antiretroviral Activities : Research on 2,4-diamino-6-hydroxypyrimidines substituted at position 5 has shown that these compounds exhibit marked inhibitory activity against retrovirus replication in cell culture. Such findings point to the potential of these derivatives in treating viral infections, including HIV (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Anti-ulcer Activity : The synthesis of various dihydropyrimidines also highlights their potential in treating ulcers. Certain synthesized compounds have shown significant anti-ulcer activity, providing a basis for further pharmaceutical development (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Environmental and Methodological Advances
Ionic Liquid-Promoted Synthesis : A study introduces an environmentally friendly synthesis method using ionic liquids for producing chromone-pyrimidine coupled derivatives. This approach not only yields significant antimicrobial activity but also highlights the compounds' safety and potential as oral drug candidates due to favorable ADMET properties (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Properties
IUPAC Name |
propan-2-yl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-5-28-20-13-18(11-12-19(20)29-14-17-9-7-6-8-10-17)22-21(23(27)30-15(2)3)16(4)25-24(31)26-22/h6-13,15,22H,5,14H2,1-4H3,(H2,25,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITHJFUZEZZOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC(C)C)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2695584.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanesulfonamide](/img/structure/B2695586.png)
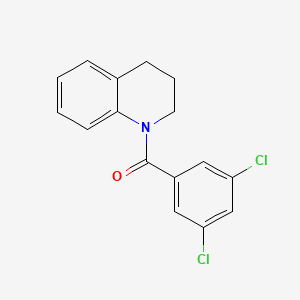
![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2695588.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2695589.png)
![7-Fluoro-2-methyl-3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2695591.png)

![1-[4-(benzoylamino)benzoyl]-N-(3-methylbutyl)prolinamide](/img/structure/B2695595.png)
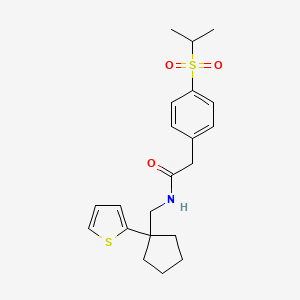
![3-(2-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2695597.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2695600.png)
